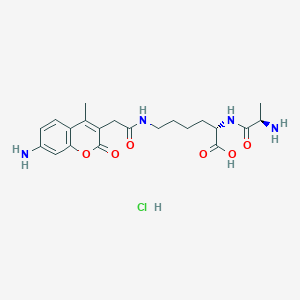![molecular formula C17H16N3NaO6S2 B8087116 sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8087116.png)
sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by α-1,4-glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of guest compounds.
準備方法
Synthetic Routes and Reaction Conditions
Cyclodextrins are synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase). The process involves the following steps:
Liquefaction: Starch is gelatinized and partially hydrolyzed using α-amylase.
Cyclization: The liquefied starch is treated with CGTase, which catalyzes the formation of cyclodextrins.
Separation and Purification: The resulting mixture contains α-, β-, and γ-cyclodextrins, which are separated using techniques such as crystallization, chromatography, or membrane filtration.
Industrial Production Methods
Industrial production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, often involving continuous production systems. Key steps include:
Starch Source: High-quality starch from sources like corn, potato, or tapioca is used.
Enzyme Treatment: CGTase is added to the starch slurry under controlled conditions of pH, temperature, and enzyme concentration.
Product Recovery: Cyclodextrins are recovered through crystallization, followed by washing and drying to obtain the final product.
化学反応の分析
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions involve replacing hydroxyl groups with other functional groups, such as methyl, hydroxypropyl, or sulfobutyl groups.
Common Reagents and Conditions
Oxidation: Sodium periodate or TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) is used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride is used in aqueous or alcoholic solutions.
Substitution: Reagents like methyl iodide, propylene oxide, or butane sultone are used under alkaline conditions.
Major Products Formed
Oxidation: Carboxylated or aldehyde-functionalized cyclodextrins.
Reduction: Reduced cyclodextrins with modified hydroxyl groups.
Substitution: Methylated, hydroxypropylated, or sulfobutylated cyclodextrins.
科学的研究の応用
Cyclodextrins have a wide range of applications in scientific research:
Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds. They are also used in catalysis and as chiral selectors in chromatography.
Biology: Employed in drug delivery systems to improve the bioavailability and controlled release of pharmaceuticals. They are also used in protein stabilization and enzyme immobilization.
Medicine: Cyclodextrins are used in formulations to enhance the solubility of poorly soluble drugs, reduce drug toxicity, and improve drug stability. They are also used in the development of diagnostic agents.
Industry: Used in the food industry as flavor carriers, in the cosmetic industry for fragrance stabilization, and in the textile industry for dye solubilization.
作用機序
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins can encapsulate hydrophobic molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This inclusion complexation enhances the solubility, stability, and bioavailability of guest molecules. The molecular targets and pathways involved include:
Hydrophobic Interactions: The guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.
Hydrogen Bonding: The hydroxyl groups on the cyclodextrin can form hydrogen bonds with the guest molecule.
Van der Waals Forces: Non-covalent interactions between the cyclodextrin and guest molecule contribute to complex stability.
類似化合物との比較
Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:
Calixarenes: Cyclic oligomers of phenol formaldehyde that also form inclusion complexes but have different structural properties.
Cucurbiturils: Cyclic oligomers of glycoluril that form inclusion complexes with a different cavity size and shape.
Crown Ethers: Cyclic compounds with ether linkages that can encapsulate metal ions but have different solubility properties.
Cyclodextrins are unique in their ability to enhance the solubility and stability of a wide range of guest molecules, making them versatile tools in various scientific and industrial applications.
特性
IUPAC Name |
sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEOUKPOQQEQSX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N3NaO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-Glucose, O-alpha-D-xylopyranosyl-(1-->6)-O-beta-D-glucopyranosyl-(1-->4)-O-[alpha-D-xylopyranosyl-(1-->6)]-O-beta-D-glucopyranosyl-(1-->4)-O-[alpha-D-xylopyranosyl-(1-->6)]-O-beta-D-glucopyranosyl-(1-->4)-](/img/structure/B8087044.png)





![(2R,3R)-3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol](/img/structure/B8087102.png)
![4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide](/img/structure/B8087108.png)

![11,12-Dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene](/img/structure/B8087123.png)

